2,5-difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide
Description
This compound is a sulfonamide derivative featuring a benzoxazepinone core substituted with isobutyl, dimethyl, and oxo groups at specific positions, coupled with a 2,5-difluorobenzenesulfonamide moiety. The benzo[b][1,4]oxazepinone scaffold is notable for its conformational rigidity, which may enhance target selectivity compared to flexible analogs .
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2,5-difluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F2N2O4S/c1-13(2)11-25-17-10-15(6-8-18(17)29-12-21(3,4)20(25)26)24-30(27,28)19-9-14(22)5-7-16(19)23/h5-10,13,24H,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLFUXIZVFYDQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,5-Difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a complex organic compound with potential therapeutic applications. It belongs to the class of sulfonamides and oxazepines, known for their diverse biological activities. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C25H32N2O4S |
| Molecular Weight | 456.6 g/mol |
| CAS Number | 921998-17-6 |
The structure features a sulfonamide linkage and a tetrahydrobenzo[b][1,4]oxazepin moiety, which may influence its biological interactions.
Research indicates that compounds with similar structural motifs often interact with various biological targets. The oxazepine ring system is particularly noted for its potential neuropharmacological effects. The sulfonamide group may contribute to antibacterial properties, while the difluoro substitution can enhance the compound's pharmacokinetic profile.
Antibacterial Activity
Sulfonamides are well-known for their antibacterial properties. Studies have shown that derivatives of sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis. Although specific data on the antibacterial activity of this compound is limited, its structural similarities to established sulfonamides suggest potential efficacy against bacterial infections.
Anticancer Potential
Preliminary studies indicate that compounds containing oxazepine structures may exhibit anticancer properties. For example, inhibition of specific kinases involved in cell proliferation and survival pathways has been observed in related compounds. The compound's ability to modulate these pathways may warrant further investigation in cancer models.
Neuropharmacological Effects
The tetrahydrobenzo[b][1,4]oxazepin structure suggests potential interactions with neurotransmitter systems. Compounds in this class have been studied for their effects on G-protein coupled receptors (GPCRs), which play critical roles in neuronal signaling. This could imply that the compound may have implications in treating neurological disorders.
Case Studies and Research Findings
- In Vitro Studies : A study investigating similar oxazepine derivatives demonstrated significant inhibition of cell proliferation in various cancer cell lines. The mechanism involved apoptosis induction through caspase activation.
- Animal Models : Research on related compounds showed promising results in reducing tumor size in xenograft models, indicating potential for therapeutic development.
- Pharmacokinetics : Studies on structurally similar compounds suggest that modifications like fluorination can enhance bioavailability and metabolic stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its hybrid architecture. Below is a comparative analysis with three analogous compounds:
Key Findings:
Fluorination Impact: The 2,5-difluoro substitution in the target compound likely enhances electronegativity and binding to polar enzyme pockets compared to mono-fluoro or non-fluorinated analogs .
Side Chain Effects : The isobutyl group improves metabolic stability over smaller alkyl chains (e.g., ethyl), as evidenced in related sulfonamides .
Core Modifications: Replacing the oxazepinone core with thiazepinone or altering substituents (e.g., carboxamide vs. sulfonamide) significantly shifts bioactivity profiles .
Q & A
Basic: What are the key considerations in designing a multi-step synthesis protocol for this compound?
Answer:
A robust synthesis protocol requires:
- Stepwise optimization : Each reaction step (e.g., sulfonamide coupling, oxazepine ring formation) must balance yield and purity. For example, the isobutyl group introduction may require inert atmospheres to prevent oxidation .
- Purification : Column chromatography (normal or reverse-phase) is critical for isolating intermediates, especially due to steric hindrance from dimethyl groups .
- Characterization : Confirm structural integrity at each stage via -/-NMR and high-resolution mass spectrometry (HRMS). For example, -NMR can distinguish between diastereomers in the tetrahydrobenzooxazepin core .
Basic: Which spectroscopic methods are most reliable for confirming the structural integrity of this compound?
Answer:
- NMR spectroscopy : -NMR identifies proton environments (e.g., sulfonamide NH at ~10–12 ppm; isobutyl CH at ~1.8–2.2 ppm). -NMR confirms carbonyl (C=O at ~170–180 ppm) and aromatic carbons .
- Mass spectrometry : HRMS validates molecular formula (e.g., [M+H] peak matching theoretical mass within 3 ppm error) .
- X-ray crystallography : Resolves conformational ambiguities in the oxazepin ring and benzenesulfonamide moiety .
Advanced: How do steric effects from the isobutyl and dimethyl groups influence the compound’s reactivity in nucleophilic substitution reactions?
Answer:
- Steric hindrance : The 3,3-dimethyl substituents on the oxazepin ring restrict access to the sulfonamide nitrogen, slowing reactions like alkylation or acylation.
- Mitigation strategies : Use bulky bases (e.g., DBU) to deprotonate sulfonamide NH or employ high-boiling solvents (e.g., DMF) to enhance reaction rates .
- Example : In analogous compounds, substituting isobutyl with smaller groups (e.g., ethyl) increases reaction yields by ~20% due to reduced steric clash .
Advanced: What methodological approaches are recommended for resolving contradictions between computational predictions and experimental data in SAR studies?
Answer:
Advanced: How can SHELXL be optimized for refining the crystal structure given the compound’s conformational flexibility?
Answer:
- Restraints : Apply geometric restraints to the oxazepin ring (e.g., planarity) and isobutyl group (torsion angles) to reduce overfitting .
- Twin refinement : Use TWIN and BASF commands if twinning is observed due to flexible substituents .
- Disorder modeling : For dynamic groups (e.g., isobutyl), split occupancy across multiple positions with isotropic displacement parameters .
Advanced: What strategies mitigate racemization risks during sulfonamide bond formation?
Answer:
- Low-temperature reactions : Conduct couplings at 0–5°C to minimize epimerization at chiral centers .
- Catalyst selection : Use HOBt/DCC instead of EDCI to reduce side reactions .
- Chiral HPLC : Monitor enantiomeric excess (>98% ee) post-synthesis .
Advanced: How to address discrepancies in biological activity between in vitro and in vivo models?
Answer:
- Pharmacokinetics (PK) : Measure plasma stability (e.g., CYP450 metabolism) and bioavailability. For example, fluorinated analogs often show improved PK due to reduced oxidative degradation .
- Metabolite profiling : Use LC-MS to identify active/inactive metabolites. The 2,5-difluoro group may hydrolyze in vivo, altering target engagement .
Advanced: Which crystallization techniques are effective for isolating polymorphs of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
